molecular formula C20H18N4O.HCl B1574450 PKI 166 hydrochloride

PKI 166 hydrochloride

Katalognummer B1574450
Molekulargewicht: 366.84
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potent EGFR-kinase inhibitor (IC50 = 0.7 nM). Displays >3000-fold selectivity against a panel of serine/threonine kinases. Reduces metastasis and angiogenesis in a mouse model of pancreatic cancer. Antihypertensive and orally bioavailable.

Wissenschaftliche Forschungsanwendungen

Redox Signalling and Apoptosis

PKI 166 hydrochloride plays a significant role in cancer research, particularly in the study of cellular redox changes, a critical event in cancer. It has been found effective in inducing redox-sensitive inhibition of epidermal growth factor receptor (EGFR), metastasis, and apoptosis in epidermoid carcinoma. This inhibition leads to cytotoxic effects, including the induction of apoptosis, inhibition of cellular proliferation, and suppression of metastatic properties of cancer cells. The mechanism involves modulation of various molecular pathways like p53, MAP kinase, and caspase pathways (Das et al., 2012).

Therapy of Human Pancreatic Carcinoma

PKI 166 has been studied for its efficacy in the treatment of human pancreatic carcinoma. Research indicates that PKI 166, when used alone or in combination with other drugs like gemcitabine, can significantly inhibit the growth and metastasis of pancreatic tumors in mice. This suggests the potential of PKI 166 in therapeutic applications for pancreatic cancer (Solórzano et al., 2001).

Inhibition of Renal Cell Carcinoma Growth in Bone

The effectiveness of PKI 166 in inhibiting renal cell carcinoma (RCC) growth in the bone has been demonstrated. The study found that blockade of EGF-R by PKI 166 significantly decreased the incidence and size of bone lesions in RCC, suggesting its potential use in managing RCC bone metastases (Weber et al., 2003).

Monitoring Antiproliferative Responses in Mice

PKI 166 has been utilized in studies involving 3'-deoxy-3'-18F-fluorothymidine PET to monitor the antiproliferative effects of tyrosine kinase inhibitors in mice. These studies help in understanding the effectiveness of such inhibitors in real-time, contributing to the development of new therapeutic approaches in cancer treatment (Waldherr et al., 2005).

Prostate Cancer Xenografts

Research on the effects of PKI 166 on human prostate cancer xenografts has shown its potential in inhibiting androgen-independent growth of prostate cancer. The study indicates that PKI 166, through its action on ErbB1/ErbB2 tyrosine kinase receptors, can significantly impede tumor growth, providing insights into possible prostate cancer therapies (Mellinghoff et al., 2002).

Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor Blockade

PKI 166 has been investigated for its role in blocking vascular endothelial growth factor (VEGF) receptor and EGFR signaling in the therapy of metastatic human pancreatic cancer. The research underscores the potential of PKI 166 in reducing tumor growth and metastasis when used in combination with other drugs (Baker et al., 2002).

Inhibition of Tumor Cells and Tumor-Associated Endothelial Cells

PKI 166's ability to inhibit EGF-R signaling in tumor cells and tumor-associated endothelial cells has been explored in the context of therapy for androgen-independent human prostate cancer. This study reveals PKI 166's potential in reducing tumor incidence and size, especially in the context of bone metastases (Kim et al., 2003).

Cardiovascular Protection without Renal Benefits

A study on hypertensive nephrectomized rats indicates that while PKI 166 did not affect renal damage progression, it showed a significant cardiovascular benefit. This suggests its potential application in cardiovascular disorders, independent of renal injury management (Ulu et al., 2013).

Attenuation of Early Kidney Enlargement in Diabetes

PKI 166 has also been researched for its effects on early diabetes-related kidney growth, demonstrating a significant role in renal enlargement associated with diabetes. This provides insights into potential therapeutic applications of PKI 166 in managing early diabetic kidney alterations (Wassef et al., 2004).

Eigenschaften

Molekularformel

C20H18N4O.HCl

Molekulargewicht

366.84

Synonyme

4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.